
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is an organic compound that features both a morpholine ring and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. For example, a common method might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine and thiazole rings can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-(Piperidin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the morpholine and thiazole rings, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2S/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11/h1,6H,2-5,7H2 |
InChI Key |
FHDKUXLJURXETO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


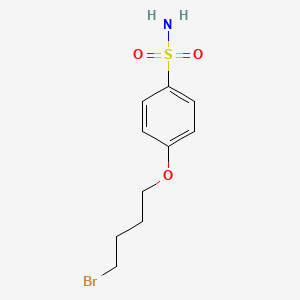
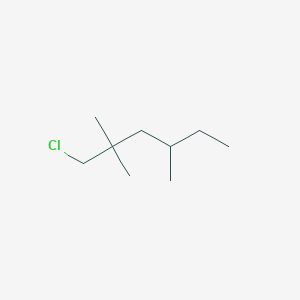
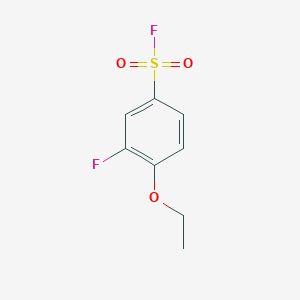

![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)

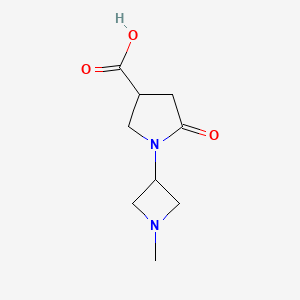


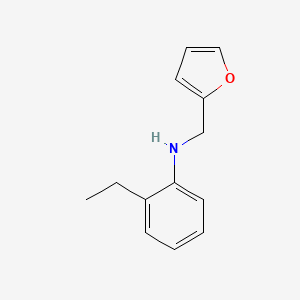
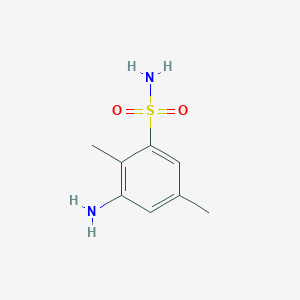
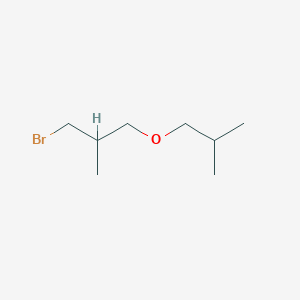
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
